Uru-TK I

Description

Origin and Classification within Invertebrate Tachykinin-Related Peptides (TRPs)

Urechistachykinin I is a member of the diverse group of invertebrate tachykinin-related peptides (TRPs). Tachykinins are a well-known family of bioactive peptides in vertebrates, and structurally related peptides have been identified across a wide range of invertebrate phyla, including insects, crustaceans, mollusks, echiuroid worms, and nematodes biosyn.comqyaobio.combioone.orgraolab.cnresearchgate.netresearchgate.netraolab.org. These invertebrate peptides are classified as TRPs and generally possess a characteristic C-terminal consensus sequence, often -FX1GX2R-NH2, which differs slightly from the vertebrate tachykinin consensus motif of -Phe-X-Gly-Leu-Met-NH2 qyaobio.comraolab.cn. Uru-TK I, specifically, was isolated from the echiuroid worm Urechis unicinctus, an organism belonging to the phylum Echiura biosyn.comnih.gov. This places this compound within the TRP family but as a non-arthropod related peptide bioone.org.

Historical Context of this compound Discovery and Initial Isolation

The discovery and initial isolation of Urechistachykinin I, alongside Urechistachykinin II, occurred in 1993. Researchers led by Ikeda et al. isolated these two novel neuropeptides from the ventral nerve cords of the echiuroid worm Urechis unicinctus. biosyn.comnih.gov. This isolation was a significant step in understanding the diversity of tachykinin-like peptides beyond vertebrates and arthropods. Subsequent research, including cDNA sequencing, revealed that the precursor protein for this compound and II also encoded several other TRP-like peptides, later characterized as Uru-TK III through VII nih.govbioone.org. The presence of these peptides as matured forms in the nerve tissue was confirmed through techniques such as mass spectrometry nih.gov.

Detailed research findings have shown that this compound has a specific amino acid sequence: H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 biosyn.comnih.gov. This sequence, particularly the C-terminal Arg-NH2, is characteristic of many invertebrate tachykinin-related peptides, distinguishing them from the vertebrate tachykinins which typically end in Met-NH2 raolab.cncore.ac.uk. Studies involving the Urechis unicinctus tachykinin receptor (UTKR) expressed in Xenopus oocytes demonstrated that UTKR is activated by Uru-TKs I-V and VII, indicating a lack of selective affinity among these Uru-TKs for this receptor. However, the UTKR was not activated by substance P (a vertebrate tachykinin) or Uru-TK analogs with a C-terminal Met-NH2, highlighting the importance of the C-terminal arginine residue for receptor activation in this system biosyn.comraolab.orgcore.ac.uk.

Further research has explored the biological activities of this compound. It has been shown to exhibit contractile action on the inner circular body-wall muscle of Urechis unicinctus nih.gov. Additionally, urechistachykinins have been found to potentiate spontaneous rhythmic contractions of the cockroach hindgut nih.govcore.ac.uk. More recent studies have indicated that this compound possesses antimicrobial activities without causing hemolytic effects medchemexpress.combiorbyt.commedchemexpress.commdpi.comglpbio.com. Investigations into its mode of action have suggested that the antimicrobial activity is related to the hydrophobicity of the peptide and can involve triggering mitochondrial dysfunction and a ferroptosis-like response in organisms like Saccharomyces cerevisiae and Vibrio vulnificus researchgate.netnih.govoup.comjst.go.jp.

Below is a table summarizing key data points regarding Urechistachykinin I:

| Property | Value |

| Source Organism | Urechis unicinctus (Echiuroid worm) |

| Classification | Invertebrate Tachykinin-Related Peptide |

| Amino Acid Sequence | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 |

| C-terminal Motif | -Gly-Ser-Arg-NH2 |

| Initial Isolation | 1993 |

| Isolated From | Ventral nerve cords |

Structure

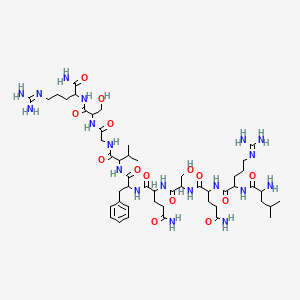

2D Structure

Properties

IUPAC Name |

N-[1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCWEFJWLZUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85N19O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Uru Tk I

Genetic Encoding and Precursor Structure Analysis

The production of Uru-TK I is a complex biological process that originates from a single gene encoding a large precursor protein. This precursor is a molecular scaffold containing the sequences of multiple related peptides.

The molecular cloning and characterization of the complementary DNA (cDNA) for the Uru-TK precursor have been pivotal in understanding its genetic basis. Analysis of the cDNA sequence has revealed that it encodes a single precursor protein from which this compound is derived. nih.gov This discovery has highlighted an efficient biological strategy for producing a diversity of related neuropeptides from a single genetic locus.

While the cDNA sequence has been elucidated, detailed information regarding the genomic architecture of the Uru-TK precursor gene, including the specific number and arrangement of exons and introns, is not extensively documented in the available scientific literature. However, studies on the receptor for Uru-TKs, the urechistachykinin receptor (UTKR), have shown that its gene consists of five exons and four introns, a structure that is conserved in mammalian tachykinin receptor genes. nih.govahpeptide.com This suggests a shared evolutionary origin for these related signaling systems.

A remarkable feature of the Uru-TK system is the generation of multiple distinct tachykinin-related peptides from one precursor protein. nih.gov In addition to this compound and the closely related Uru-TK II, the precursor protein contains the sequences for five other Uru-TK-like peptides, designated Uru-TK III through Uru-TK VII. nih.gov This contrasts with mammalian tachykinin precursors, which typically encode only one or two tachykinin peptides. wikipedia.org

The presence of these multiple peptide sequences within a single precursor underscores a molecular strategy of economy and diversity in the nervous system of Urechis unicinctus. The sequences for this compound and the other related peptides are embedded within the larger precursor protein, flanked by specific amino acid residues that signal for post-translational cleavage.

Table 1: Urechistachykinin Peptides Derived from a Single Precursor

| Peptide | Amino Acid Sequence |

|---|---|

| This compound | Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 |

| Uru-TK II | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 |

| Uru-TK III-VII | Sequences also encoded within the precursor |

Tissue Localization and Expression Patterns of Uru-TK mRNA

The biological function of a neuropeptide is intrinsically linked to its site of synthesis and release. To this end, investigations into the tissue distribution of the messenger RNA (mRNA) that codes for the Uru-TK precursor have provided critical insights.

Northern and Southern blot analyses have demonstrated that the Uru-TK mRNA is specifically localized within the nerve tissue of Urechis unicinctus. nih.gov More precisely, these peptides have been isolated from the ventral nerve cords of the worm, indicating that this is a primary site of their synthesis and likely their function in neuronal signaling. qyaobio.com This localized expression pattern is consistent with the role of tachykinin-related peptides as neurotransmitters and neuromodulators in the nervous systems of both vertebrates and invertebrates. frontiersin.orgnih.gov

Post-Translational Processing and Maturation Pathways of Uru-TKs

The synthesis of mature this compound and its sister peptides from their inactive precursor protein is a multi-step process involving post-translational modifications. This pathway ensures that the final, biologically active peptides are correctly formed and made available for their physiological roles.

Following the translation of the Uru-TK mRNA into the precursor protein, the protein enters the secretory pathway. Here, it undergoes a series of enzymatic modifications. A key step in this process is the proteolytic cleavage of the precursor at specific sites to liberate the individual Uru-TK peptides. uniprot.org This is a common mechanism for the maturation of neuropeptides and peptide hormones and is often mediated by a family of enzymes known as proprotein convertases. nih.govnih.govplos.org These enzymes recognize and cleave at specific amino acid motifs, often pairs of basic residues, that flank the peptide sequences within the precursor. nih.govplos.org

Mass spectrometric analyses have confirmed the presence of the mature forms of the Uru-TK-like peptides in the nerve tissue, providing direct evidence for this post-translational processing. nih.gov A final crucial step in the maturation of many tachykinin-related peptides, including this compound, is C-terminal amidation. qyaobio.comwikipedia.org This modification, where the C-terminal carboxylic acid is converted to an amide, is often essential for the biological activity of the peptide.

While the general pathway of precursor processing is understood, the specific proprotein convertases and other enzymes involved in the maturation of the Uru-TK peptides in Urechis unicinctus have not been fully characterized.

Comparative Structural Analysis and Evolutionary Implications of Uru Tk I

Primary Sequence Homology and Conservation within Tachykinin Superfamily

Tachykinins are characterized by a conserved C-terminal region, which is crucial for their biological activity and interaction with tachykinin receptors. tocris.comciteab.com While vertebrate tachykinins typically possess a C-terminal motif of FXGLMamide, where F is phenylalanine, X is a variable hydrophobic amino acid, G is glycine, L is leucine, M is methionine, and the peptide is amidated at the C-terminus, protostome invertebrates often exhibit a C-terminal FX₁GX₂Ramide motif, with R denoting arginine. wikipedia.orgnih.govwikipedia.orgnih.gov

The primary amino acid sequence of Uru-TK I is LRQSQFVGSRamide. nih.gov When compared to the general tachykinin motifs, this compound displays a C-terminal sequence, -FVGSRamide, that aligns more closely with the protostome FX₁GX₂Ramide pattern (specifically, F-V-G-S-R-amide). wikipedia.orgwikipedia.orgnih.govfrontiersin.org This is notable given that echiuroid worms belong to the Deuterostomia, the same major division as vertebrates. wikipedia.org

Sequence alignments across diverse bilaterian species reveal both conserved and variable residues within the tachykinin superfamily. nih.gov While the C-terminal region shows a degree of conservation reflecting the two main motifs (FXGLMamide and FX₁GX₂Ramide), the N-terminal sequences of tachykinins, including this compound, are generally more variable. This variability in the N-terminus is thought to contribute to the diverse functional roles and receptor selectivity observed among different tachykinins. citeab.comnih.gov

The conservation of key residues, particularly within the C-terminal core, underscores the shared ancestry of tachykinins across wide evolutionary distances. However, the distinct C-terminal motifs found in protostomes and deuterostomes, and the presence of a protostome-like motif in the deuterostome this compound, highlight instances of divergence and potentially complex evolutionary trajectories within the superfamily.

Significance of C-Terminal Residue Variation in this compound and Analogs

The variation in the C-terminal residue, specifically the presence of arginine-amide (-Ramide) in Uru-TKs and methionine-amide (-Mamide) in most vertebrate tachykinins, has significant implications for receptor binding and biological activity. nih.govuni.luuni.lu Studies comparing the effects of Uru-TKs and vertebrate tachykinins, as well as synthetic analogs with swapped C-terminal residues, have provided key insights into this functional divergence. nih.govuniprot.org

Research using the urechistachykinin receptor (UTKR) from Urechis unitinctus has demonstrated that UTKR is effectively activated by endogenous Uru-TKs (including this compound), which possess the C-terminal -GARamide or -GSRamide motifs. uni.luuni.luasm.org In contrast, vertebrate tachykinins like Substance P, which terminate in -GLMamide, show little to no activity on UTKR. uni.luuni.luasm.org

Further experiments involving synthetic Uru-TK analogs where the C-terminal arginine-amide is substituted with methionine-amide ([Met¹⁰]-Uru-TK I) reveal a dramatic shift in activity. These [Met¹⁰]-Uru-TK analogs lose significant potency on invertebrate tissues (such as the cockroach hindgut) but gain considerable activity on vertebrate tissues (like the guinea pig ileum), mimicking the effects of vertebrate tachykinins. nih.govuniprot.org Conversely, substituting the C-terminal methionine-amide of Substance P with arginine-amide ([Arg¹¹]-Substance P) results in increased activity on invertebrate preparations and decreased activity on vertebrate ones. nih.govuniprot.org

These findings strongly suggest that the C-terminal residue plays a critical role in determining the selectivity of tachykinin peptides for their respective receptors in different phyla. The distinct C-terminal structures are thus a key factor in the functional differentiation of tachykinin systems during evolution.

Table 1: C-Terminal Motifs and Receptor Activation Preference

| Peptide Group | Characteristic C-Terminal Motif | Example Peptide | C-Terminal Sequence | Receptor Preference (General) |

| Vertebrate Tachykinins | FXGLMamide | Substance P | -GLMamide | Vertebrate TKR subtypes (NK1, NK2, NK3) citeab.com |

| Protostome Tachykinins | FX₁GX₂Ramide | Lom-TK I (Locust) | -YGVRamide | Invertebrate TKRs (e.g., insect TKRs) wikipedia.orguni.lu |

| Urechis Tachykinins (Uru-TKs) | FX₁GX₂Ramide | This compound | -GSRamide | Urechis UTKR uni.luasm.org |

Note: This table illustrates general trends; exceptions and variations exist within each group.

Evolutionary Divergence and Conservation of Tachykinin Systems Across Bilateria

The widespread presence of tachykinin-like peptides and their cognate receptors throughout Bilateria underscores the ancient origin of this signaling system. wikipedia.orgnih.gov4adi.com Phylogenetic analyses indicate that tachykinin receptors likely arose through gene duplication events in a common ancestor of bilaterian animals. wikipedia.org

Despite this ancient origin and the conservation of the core tachykinin structure and receptor architecture (seven transmembrane domains characteristic of G-protein-coupled receptors), significant divergence has occurred during the evolution of different bilaterian lineages. wikipedia.orguni.luasm.org One of the most prominent examples of this divergence is the differential conservation of the C-terminal motif, leading to the characteristic protostome and deuterostome patterns. wikipedia.orgwikipedia.orgnih.gov The presence of a protostome-like C-terminus in the deuterostome this compound highlights instances where the evolutionary history may be more complex than a simple protostome-deuterostome split in peptide structure.

Furthermore, the structural organization of tachykinin peptide precursors can vary between different phyla. Studies on the precursor protein that gives rise to Uru-TKs in Urechis unitinctus show a different arrangement of peptide sequences compared to vertebrate preprotachykinins. cenmed.comuni.lu This suggests that the post-translational processing of tachykinins has also evolved and diversified across Bilateria.

Despite these divergences at the peptide sequence and precursor level, there is evidence of conservation in the functional properties of tachykinin receptors and the signaling pathways they activate, such as calcium-dependent signaling. citeab.comuni.luasm.org The co-evolution of tachykinin peptides and their receptors is a critical aspect of the system's evolution, leading to the observed ligand-selectivity and the fine-tuning of physiological responses in different organisms. uni.luuni.luasm.org

Research across various invertebrate groups, including mollusks, arthropods, and echinoderms, continues to reveal the complexity and evolutionary dynamics of tachykinin systems, demonstrating both conserved features inherited from a common ancestor and lineage-specific adaptations. wikipedia.orgnih.govuni.lu The study of peptides like this compound in key phylogenetic positions contributes significantly to understanding the deep evolutionary history and diversification of neuropeptide signaling in the animal kingdom.

Urechistachykinin Receptor Utkr Characterization and Ligand Interactions

Cloning and Structural Analysis of the UTKR Gene

The investigation into the Urechistachykinin Receptor (UTKR) began with its identification and cloning from the echiuroid worm, Urechis unitinctus. nih.gov This foundational work has provided a basis for a detailed structural and functional understanding of this invertebrate tachykinin-related peptide receptor.

Exon/Intron Organization and Conservation with Mammalian Receptors

Genomic analysis of the UTKR gene has elucidated a structure composed of five exons separated by four introns. A remarkable finding is that the locations of all four introns are precisely conserved when compared to the genomic organization of mammalian tachykinin receptor genes. This high degree of conservation in the exon/intron structure suggests a shared evolutionary origin and underscores the functional importance of this genomic arrangement.

Predicted Transmembrane Domains and Receptor Topography

The deduced amino acid sequence of the UTKR precursor protein indicates that it is a G-protein-coupled receptor (GPCR). ahpeptide.com Hydropathy analysis predicts a topography featuring seven transmembrane domains, a characteristic hallmark of the GPCR superfamily. nih.govahpeptide.com This structure, with an extracellular amino terminus and an intracellular carboxyl terminus, is consistent with the topology of both mammalian tachykinin receptors and other invertebrate tachykinin-related peptide receptors. nih.gov

Functional Expression and Ligand Activation Assays

To understand the operational characteristics of UTKR, functional expression studies were conducted, primarily utilizing Xenopus laevis oocytes as an expression system. These assays have been crucial in confirming the receptor's activity and its response to specific ligands.

Calcium-Dependent Chloride Ion Channel Activation in Oocyte Systems

When the complementary RNA (cRNA) for UTKR is injected into Xenopus oocytes, the receptor is expressed on the oocyte membrane. nih.gov Subsequent application of its endogenous ligand, Uru-TK I, triggers a signaling cascade. nih.gov A key event in this cascade is the activation of a receptor-mediated, calcium-dependent chloride ion channel. nih.gov This activation leads to a measurable shift in the oocyte's membrane current, providing a clear and quantifiable indicator of receptor activation. nih.gov In control oocytes not expressing UTKR, no such response is observed upon the application of this compound. nih.gov

Dose-Response Characterization of this compound Activity on UTKR

The interaction between this compound and UTKR has been quantified through dose-response experiments. These studies reveal a potent and specific activation, with a half-maximal effective concentration (EC50) calculated to be approximately 1 nM for this compound. A maximal response, in terms of current shift in the oocyte system, is typically observed at concentrations greater than 20 nM.

Table 1: Dose-Response of this compound on UTKR

| Parameter | Value |

|---|---|

| EC50 | ~1 nM |

Binding Specificity of this compound to UTKR

Investigations into the binding specificity of UTKR have shown that while it is potently activated by this compound, it does not exhibit a strong selective affinity for this specific peptide over other related endogenous ligands. Functional assays have demonstrated that other urechistachykinins (Uru-TKs) can activate UTKR with nearly equivalent activity, showing that the receptor can bind multiple endogenous ligands. nih.gov In contrast, the mammalian tachykinin, substance P, does not show any agonistic or antagonistic effects on UTKR, highlighting the receptor's specificity for its own family of invertebrate peptides. nih.gov

Table 2: Ligand Activity at UTKR

| Ligand | Activity |

|---|---|

| This compound | Agonist |

| Other Uru-TKs (II-V, VII) | Agonist (Equivalent Activity) |

Comparison with Other Endogenous Uru-TK Peptides

A key characteristic of the Urechistachykinin Receptor is its lack of prominent selective affinity for its various endogenous ligands. bioone.org Research has shown that multiple Uru-TK peptides, including this compound, II, III, IV, V, and VII, all produced from a single precursor, exhibit nearly equivalent activity on the UTKR. bioone.org When expressed in Xenopus oocytes, the receptor responds to these peptides with similar potency. nih.gov

Functional assays have determined that the half-maximal effective concentrations (EC50 values) for Uru-TKs I through V and VII all fall within a narrow nanomolar range, indicating that they are all potent agonists of the receptor. bioone.org For instance, this compound has been shown to have an EC50 value of approximately 1 nM. bioone.org The activities of the other related peptides (Uru-TK II, III, IV, V, and VII) are all comparable, with EC50 values in the range of 0.62–3.15 nM. bioone.org This suggests that the UTKR does not significantly discriminate between these endogenous peptides, a feature that distinguishes it from mammalian tachykinin receptors which often show marked preference for specific ligands. bioone.org

| Endogenous Peptide | EC50 Value (nM) |

|---|---|

| This compound | ~1 |

| Uru-TK II | 0.62–3.15 |

| Uru-TK III | 0.62–3.15 |

| Uru-TK IV | 0.62–3.15 |

| Uru-TK V | 0.62–3.15 |

| Uru-TK VII | 0.62–3.15 |

Evaluation of Mammalian Tachykinin Binding to UTKR

In contrast to its broad affinity for endogenous Uru-TK peptides, the Urechistachykinin Receptor does not appear to be activated by mammalian tachykinins at physiologically relevant concentrations. bioone.org Studies have shown that Substance P, a well-characterized mammalian tachykinin, does not elicit a response from UTKR expressed in Xenopus oocytes. nih.gov This lack of interaction underscores a significant pharmacological distinction between the invertebrate UTKR and its mammalian counterparts (NK1, NK2, and NK3 receptors), which have their own preferred endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively). mdpi.comwikipedia.org

Interestingly, the C-terminal amino acid residue plays a critical role in determining ligand specificity. While Substance P, which has a C-terminal Met-NH2, is inactive on UTKR, a synthetic analog where this residue is replaced with Arginine ([Arg11]-SP) is able to potently activate the receptor. bioone.org Conversely, a this compound analog with a C-terminal Met-NH2 ([Met10]-Uru-TK I) completely loses its ability to bind to UTKR. bioone.org This highlights the co-evolution of these ligands and receptors, where the C-terminal residue is a key determinant for specific recognition and activation. bioone.org

| Mammalian Tachykinin | Binding/Activity at UTKR |

|---|---|

| Substance P | No activation at physiological concentrations |

| Neurokinin A | Not reported to activate |

| Neurokinin B | Not reported to activate |

Pharmacological Activities and Biological Functions of Uru Tk I in Invertebrate Systems

Myotropic Effects on Invertebrate Gut Preparations

Uru-TK I has been shown to exert significant myotropic effects on various invertebrate muscle preparations. Studies have demonstrated its ability to stimulate the contraction of the body wall muscle in the echiuroid worm Urechis unitinctus. bioone.org Furthermore, this compound elicits excitatory effects on spontaneous contractions observed in the hindgut of the cockroach Periplaneta americana. core.ac.uk

Contractile Activity on Cockroach Hindgut

Detailed research into the effects of this compound on the cockroach hindgut has provided insights into its potency and the structural requirements for its activity. This compound contracts the hindgut of P. americana. core.ac.uk The C-terminal Arg-NH2 residue is crucial for this contractile activity, which is mediated by binding to a neurokinin-like receptor in the cockroach. core.ac.ukcapes.gov.brnih.gov

Substitutions at the C-terminus significantly impact the myotropic activity. For instance, the analog [Met10]-Uru-TK I, where the C-terminal Arg-NH2 is substituted by Met-NH2, exhibits a dramatically reduced activity on the cockroach hindgut. This substitution resulted in a 1000 times lower activity on the hindgut compared to the native this compound. core.ac.ukcapes.gov.brnih.govresearchgate.net Conversely, replacing the C-terminal Met-NH2 in vertebrate tachykinins like substance P with Arg-NH2 can result in increased activity in insect systems. capes.gov.brresearchgate.net

The contractile effects of Uru-TKs I and II on the P. americana hindgut occur at relatively low concentrations. Approximate threshold concentrations for contraction were reported as 10-9 M for this compound and 10-7 M for Uru-TK II. core.ac.uk

| Peptide | C-terminal Residue | Activity on Cockroach Hindgut | Relative Activity (vs this compound) |

| This compound | Arg-NH2 | Contractile | 1x |

| [Met10]-Uru-TK I | Met-NH2 | Contractile (much lower) | ~0.001x |

Note: Data derived from research findings on C-terminal substitutions and their impact on hindgut contraction. core.ac.ukcapes.gov.brnih.govresearchgate.net

Modulation by Tachykinin Antagonists

The myotropic effects of this compound on the cockroach hindgut can be modulated by tachykinin antagonists. Specifically, an antagonist of substance P has been shown to block the activity of Uru-TKs on the cockroach hindgut. core.ac.ukcapes.gov.brnih.gov This suggests that this compound interacts with receptors that can also be targeted by antagonists of vertebrate tachykinins, highlighting a degree of pharmacological overlap despite structural differences.

Role as an Invertebrate Neuropeptide

This compound functions as an invertebrate neuropeptide. bioone.orgcapes.gov.br It is classified within the family of tachykinin-related peptides (TRPs), which are widely distributed in the nervous systems of invertebrates. bioone.orgraolab.cn These peptides are considered to play essential roles as invertebrate tachykinin neuropeptides. nih.gov

Localization and Proposed Functions within the Central Nervous System

Uru-TKs, including this compound, were initially identified in the central nervous system (CNS) of the echiuroid worm Urechis unitinctus. nih.govbioone.org Studies using Northern and Southern blot analyses have confirmed that Uru-TK mRNA is localized specifically in nerve tissue. nih.gov Furthermore, the receptor for Uru-TKs (UTKR) that was identified from the nerve cord of U. unitinctus was found to be expressed exclusively in the CNS. bioone.org

Proposed functions for Uru-TKs within the nervous system include involvement in the control of certain skeletal muscle contractions, inferred from their stimulatory activity on the body wall muscle of Urechis unitinctus. bioone.org While specific roles of this compound in the CNS of Urechis unitinctus are still being elucidated, research on tachykinin signaling in other invertebrates, such as Drosophila, suggests broader roles in CNS functions, including modulation of olfactory processing, locomotion, nociception, and hormone release. researchgate.net

Antimicrobial Activity of this compound

Beyond its roles in muscle contraction and as a neuropeptide, this compound has also demonstrated antimicrobial activity. Urechistachykinin I shows antimicrobial properties and importantly, does so without exhibiting a hemolytic effect. medchemexpress.comglpbio.combiorbyt.com This suggests a potential for selective toxicity towards microbes over host cells. Uru-TK II, another peptide from Urechis unicinctus, has also been reported to possess antimicrobial activity. novoprolabs.comglpbio.comsmallmolecules.com Research has begun to investigate the mechanisms underlying the antimicrobial effects of Urechistachykinins, focusing on their interactions with microbial membranes. medchemexpress.comglpbio.com

Characterization of Antimicrobial Spectrum

This compound has been shown to possess antimicrobial activities. medchemexpress.comglpbio.combiorbyt.commedchemexpress.eu Importantly, studies indicate that these antimicrobial effects occur without inducing hemolytic activity. medchemexpress.comglpbio.combiorbyt.combiosyn.com Investigations into the antimicrobial properties of this compound, alongside Urechistachykinin II, have been conducted to understand their effects on microbial targets. biosyn.com While the term "spectrum" typically implies a broad range of activity against various microbial species, detailed mechanistic studies have specifically utilized Candida albicans as a model organism to elucidate how these peptides exert their effects. biosyn.com

Mechanisms Underlying Antimicrobial Effects

Studies have sought to understand the mechanisms by which this compound mediates its antimicrobial effects. biosyn.com Research employing cellular localization techniques, such as confocal microscopy, has indicated that this compound peptides are found within the cell envelope of Candida albicans. biosyn.com

Structure Activity Relationship Sar Studies and Analog Development of Uru Tk I

Rational Design and Solid-Phase Synthesis of Uru-TK I Analogs

The design of this compound analogs has been rational, guided by the structural differences observed between invertebrate and mammalian tachykinins, particularly at the C-terminus core.ac.ukresearchgate.net. A key approach has involved substituting the C-terminal Arg-NH2 of this compound with Met-NH2 to create [Met10]this compound core.ac.uk. This specific modification was designed to investigate the impact of this residue on activity and receptor binding, drawing a direct comparison to the C-terminal motif of vertebrate tachykinins like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB) core.ac.ukresearchgate.net.

Solid-phase peptide synthesis (SPPS) has been the primary method employed for the creation of this compound and its analogs core.ac.ukbachem.com. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the synthesis of peptides with specific sequences and modifications bachem.combeilstein-journals.orgnih.gov. This technique is well-suited for generating peptide libraries and analogs for SAR studies nih.govnih.gov. Analogs of Uru-TKs and mammalian tachykinins used in these studies were synthesized using automated solid-phase peptide synthesizers, often employing methods like the FastMoc method core.ac.uk.

Influence of C-Terminal Modifications on Biological Activity and Receptor Binding

Modifications, particularly at the C-terminus, have been shown to significantly alter the biological activity and receptor binding profile of this compound core.ac.ukresearchgate.netcapes.gov.brresearchgate.net. The C-terminal residue plays a crucial role in determining the peptide's potency and the type of tissue it primarily affects core.ac.ukcapes.gov.br.

Effects on Invertebrate (Cockroach) Hindgut Contraction

Uru-TKs, which possess a C-terminal Arg-NH2, elicit excitatory effects on the spontaneous contractions of the cockroach Periplaneta americana hindgut core.ac.uk. This activity is similar to that observed with other invertebrate tachykinin-related peptides core.ac.ukbioone.org.

Substitution of the C-terminal Arg in Uru-TKs with Met, resulting in [Met10]Uru-TKs, leads to a significant decrease in activity on the cockroach hindgut core.ac.ukcapes.gov.br. Studies have shown that this substitution can cause a 1000 times lower activity on the hindgut compared to the native Uru-TKs core.ac.ukcapes.gov.br. This indicates that the C-terminal Arg-NH2 is essential for potent contractile activity on the cockroach hindgut core.ac.uknih.gov. The activity of this compound on the cockroach hindgut can be blocked by a Substance P antagonist, suggesting that this compound acts on cockroach neurokinin-like receptors core.ac.uknih.gov.

Effects on Vertebrate (Guinea Pig) Ileum Contraction and Mammalian Receptor Binding

While native this compound shows almost no effect on the guinea pig ileum (GPI) even at relatively high concentrations, its [Met10] analog demonstrates potent contractile effects on the GPI core.ac.uk. The [Met10] substitution of Uru-TKs resulted in a 1000 times higher activity on the ileum compared to the native peptides core.ac.ukcapes.gov.br. This contrasts sharply with the effect on the cockroach hindgut and highlights a reversal of tissue specificity based on the C-terminal residue core.ac.ukcapes.gov.br.

Conversely, mammalian tachykinins like Substance P (SP), which have a C-terminal Met-NH2, are potent contractors of the GPI core.ac.uk. However, substituting the C-terminal Met in SP with Arg, creating [Arg11]SP, significantly decreases its potency on the ileum core.ac.ukcapes.gov.br. [Arg11]SP was found to be 400 times less potent than SP on the ileum core.ac.ukcapes.gov.br. Similar reductions in potency on the GPI were observed when Met was substituted with Arg in NKA and NKB core.ac.uk.

These findings collectively demonstrate that the C-terminal Met-NH2 is crucial for inducing contraction in the guinea pig ileum and is associated with activity on mammalian tachykinin receptors core.ac.uknih.gov.

Interconvertibility of Activity with Mammalian Tachykinins through Structural Modification

The SAR studies on this compound and mammalian tachykinins reveal a remarkable interconvertibility of activity based primarily on the C-terminal amino acid residue researchgate.netresearchgate.net. The substitution of the C-terminal Arg-NH2 in Uru-TKs with Met-NH2 leads to a dramatic shift in activity, from being potent on the invertebrate hindgut and weak on the vertebrate ileum, to being weak on the hindgut and potent on the ileum core.ac.ukresearchgate.netcapes.gov.br.

Conversely, the substitution of the C-terminal Met-NH2 in mammalian tachykinins like SP with Arg-NH2 results in a loss of potency on the guinea pig ileum and a gain of contractile activity on the cockroach hindgut core.ac.ukresearchgate.netbioone.org. This suggests that a single amino acid change at the C-terminus can largely dictate the peptide's preference for invertebrate versus vertebrate tachykinin receptors and the resulting biological response researchgate.netresearchgate.net.

Functional expression studies of the Uru-TK receptor (UTKR) in Xenopus oocytes have further supported this concept. UTKR is activated by Uru-TKs, which have a C-terminal Arg-NH2 researchgate.netraolab.org. However, [Met10]Uru-TK-I showed significantly reduced or abolished binding to UTKR researchgate.netraolab.orgbioone.org. Conversely, [Arg11]SP, a mammalian tachykinin analog with a C-terminal Arg-NH2, was found to activate UTKR as potently as native Uru-TKs researchgate.netbioone.org. These results strongly emphasize the critical role of the C-terminal Arg-NH2 for recognition and activation of the invertebrate Uru-TK receptor and the C-terminal Met-NH2 for activity at mammalian tachykinin receptors researchgate.netbioone.org.

The data presented in the studies highlight the distinct receptor preferences mediated by the C-terminal residue. The following table summarizes the observed effects of C-terminal substitutions on the contractile activity of this compound and Substance P on cockroach hindgut and guinea pig ileum:

| Peptide | C-terminal Residue | Activity on Cockroach Hindgut | Activity on Guinea Pig Ileum |

| This compound | Arg-NH2 | Potent | Very Low/Inactive |

| [Met10]this compound | Met-NH2 | Very Low | Potent |

| Substance P | Met-NH2 | Very Low | Potent |

| [Arg11]Substance P | Arg-NH2 | Potent | Reduced Potency |

These findings provide compelling evidence for the structural determinants of activity and receptor specificity within the tachykinin peptide family, demonstrating how a single amino acid difference at the C-terminus can lead to divergent pharmacological profiles in invertebrate and vertebrate systems.

Advanced Methodologies in Uru Tk I Research

Peptide Synthesis and Purification Techniques

The study of Uru-TK I often necessitates access to highly pure forms of the peptide. Chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is a fundamental technique employed for this purpose. nih.govcenmed.comnih.gov SPPS allows for the stepwise addition of amino acid residues to a growing peptide chain anchored to a solid support. nih.gov Following synthesis, crude peptide products contain the target peptide along with various impurities, including deletion sequences and truncated peptides, arising from incomplete reactions during the synthesis process. nih.gov

Purification of synthetic this compound to the required purity level, typically greater than 95%, is commonly achieved using reversed-phase high performance liquid chromatography (RP-HPLC). cenmed.comnih.gov RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from contaminants. nih.gov Trifluoroacetic acid (TFA) is frequently used as an ion-pairing agent in the mobile phase during RP-HPLC purification, and consequently, synthetic peptides are often obtained as TFA salts. cenmed.com While effective for purification, residual TFA in the final peptide product can potentially interfere with downstream biological assays. cenmed.com

Molecular Cloning and Gene Expression in Heterologous Systems

To understand the biological context and function of this compound and its receptor, molecular cloning and gene expression in heterologous systems are indispensable tools. The cDNA sequence encoding the precursor protein from which this compound is derived has been cloned from the nerve tissue of Urechis unicinctus. biosyn.comnih.gov This precursor has been shown to contain the sequences for multiple Uru-TK peptides, including this compound and Uru-TK II. biosyn.comnih.gov

Molecular cloning involves the insertion of the gene sequence of interest, such as the Uru-TK precursor or its receptor, into a suitable expression vector (plasmid). researchgate.netciteab.com This recombinant plasmid is then introduced into a heterologous host system, which can be either prokaryotic or eukaryotic cells, for replication and expression of the encoded protein. researchgate.netciteab.com Heterologous expression systems are crucial for producing sufficient quantities of the receptor protein for biochemical and pharmacological studies or for analyzing receptor function in a controlled environment.

Research on this compound has utilized the functional expression of its receptor, the urechistachykinin receptor (UTKR), in Xenopus oocytes. biosyn.comresearchgate.netnih.gov This system allows for the study of receptor activation by applying this compound and observing the resulting cellular responses. Analysis of gene expression patterns can be performed using techniques such as Northern blot or quantitative real-time PCR (qRT-PCR) to determine the tissue localization and regulation of the Uru-TK precursor gene expression. nih.govwikipedia.org

Electrophysiological and Calcium Imaging Techniques for Receptor Analysis

Electrophysiological and calcium imaging techniques are powerful methods used to investigate the functional consequences of this compound binding to its receptor at the cellular level. These techniques allow researchers to measure changes in ion flow across cell membranes or fluctuations in intracellular calcium concentrations, which are common downstream signaling events triggered by G protein-coupled receptors like UTKR. nih.govnih.govwikipedia.orgasm.orguni.luuni.lu

In studies involving the UTKR receptor expressed in Xenopus oocytes, electrophysiological recordings have been used to measure receptor activation. biosyn.comresearchgate.netnih.gov Application of this compound to oocytes expressing UTKR results in the activation of a calcium-dependent chloride ion channel, leading to a measurable inward current shift. biosyn.comresearchgate.net This electrophysiological response serves as a direct indicator of receptor engagement and activation by the peptide ligand.

Calcium imaging techniques, often employing fluorescent calcium indicators, allow for the visualization and quantification of changes in intracellular calcium levels. wikipedia.orgasm.orguni.luuni.lu Since UTKR activation is coupled to calcium-dependent signaling pathways, calcium imaging can provide complementary information to electrophysiology regarding the cellular response to this compound. Simultaneous application of electrophysiology and calcium imaging can offer a more comprehensive understanding of the complex interplay between electrical and calcium signaling in response to receptor activation. wikipedia.orgasm.org

Mass Spectrometric Approaches for Peptide Identification and Quantification

Mass spectrometry (MS) plays a vital role in the identification and quantification of this compound and related peptides in biological samples. This analytical technique separates ions based on their mass-to-charge ratio (m/z), providing highly specific information about the peptides present. nih.govnih.govguidetoimmunopharmacology.orgwikipedia.org

Mass spectrometric analysis has been successfully applied to detect and identify the mature forms of Uru-TK peptides, including this compound, in nerve tissue extracts from Urechis unicinctus. nih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for peptide analysis. nih.govnih.govguidetoimmunopharmacology.orgwikipedia.org Peptide mass fingerprinting, a method where a protein is enzymatically digested and the masses of the resulting peptides are measured by MS, can be used for peptide identification by comparing experimental mass data to theoretical masses from sequence databases. guidetoimmunopharmacology.org

Beyond identification, mass spectrometry can also be employed for the relative or absolute quantification of peptides in biological samples, allowing researchers to assess the abundance of this compound under different physiological conditions. nih.govwikipedia.org

Competitive Binding Assays for Receptor Affinity Determination

Competitive binding assays are a standard pharmacological method used to quantify the affinity and selectivity of a ligand, such as this compound, for its receptor. raolab.cn These assays typically involve incubating a fixed concentration of a high-affinity radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled ligand of interest (this compound). The principle is that the unlabeled ligand competes with the radiolabeled ligand for binding sites on the receptor.

By measuring the amount of radiolabeled ligand bound to the receptor in the presence of increasing concentrations of this compound, a displacement curve can be generated. Analysis of this curve allows for the determination of the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to displace 50% of the bound radiolabeled ligand. The IC50 value can then be converted to an equilibrium dissociation constant (Ki), which is a measure of the binding affinity of this compound for the receptor.

Future Research Directions and Translational Potential

Elucidating Novel Biological Functions of Uru-TK I

While this compound has been shown to possess antimicrobial activities and stimulate muscle contraction in Urechis unitinctus, further research is needed to fully elucidate its spectrum of biological functions. medchemexpress.combioone.org The expression pattern of the Uru-TK gene, detected specifically in the central nervous system and not the gut of U. unicinctus, suggests potential functional distinctions compared to tachykinin-related peptides in other species. bioone.orgbioone.org Future studies could employ a combination of transcriptomics, proteomics, and targeted functional assays to identify additional physiological roles of this compound in its native organism. Investigating its involvement in processes beyond muscle activity and defense, such as neuromodulation or endocrine signaling, could reveal novel biological pathways regulated by this peptide. bioone.orgresearchgate.nethku.hk Comparative studies with other invertebrate tachykinin-related peptides could also shed light on conserved versus species-specific functions.

Exploration of Uru-TK System as a Target for Pest Control Strategies

The tachykinin system, including tachykinin-related peptides and their receptors, represents a promising area for the development of novel pest control strategies. mdpi.comtarget.comtarget.comtarget-specialty.com Given that this compound is an invertebrate peptide and the UTKR is a G-protein-coupled receptor specific to invertebrates, targeting this system could offer a pathway for developing selective and environmentally safer insecticides. researchgate.netresearchgate.net Future research could focus on identifying potent agonists or antagonists of UTKR that are highly specific to target pest species, minimizing impact on non-target organisms. researchgate.net Studies on the structural differences between UTKR and vertebrate tachykinin receptors, which show distinct ligand recognition, could inform the design of such selective agents. bioone.orgresearchgate.netraolab.cn Furthermore, investigating the essentiality of the Uru-TK system for pest survival or reproduction could validate it as a viable target for intervention.

Advanced Structural Determination of this compound-Receptor Complexes

Understanding the precise molecular interactions between this compound and its receptor, UTKR, is crucial for rational design of ligands with modified activity or specificity. While functional studies have demonstrated the activation of UTKR by this compound, detailed structural information on the this compound-UTKR complex is currently limited. bioone.orgresearchgate.net Future research should aim for advanced structural determination using techniques such as X-ray crystallography or cryo-electron microscopy. nih.govnih.govbiorxiv.org Such studies could provide high-resolution insights into the binding interface, conformational changes upon ligand binding, and the role of specific amino acid residues, particularly the critical C-terminal region of this compound, in receptor activation. bioone.orgraolab.cn This structural knowledge would be invaluable for the design of peptidomimetics or small molecule modulators targeting UTKR.

Bio-Inspired Design of Peptidomimetics Based on this compound Scaffolding

The peptide nature of this compound presents challenges for therapeutic or pest control applications, such as susceptibility to degradation and poor bioavailability. eurekaselect.com Bio-inspired design and the development of peptidomimetics offer a strategy to overcome these limitations. eurekaselect.comresearchgate.netnih.govnih.gov Future research can utilize the structural and functional information of this compound to design stable, potent, and selective small molecules or modified peptides that mimic the key features of this compound required for UTKR binding and activation. nih.gov This could involve incorporating non-natural amino acids, modifying the peptide backbone, or developing entirely non-peptide scaffolds that retain the desired pharmacological profile. nih.gov High-throughput screening and structure-activity relationship studies guided by structural determination (as described in Section 8.3) would be essential in this process.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound derivatives?

- Answer : Perform sensitivity analyses on computational models (e.g., varying force fields in MD simulations). Experimentally validate key predictions (e.g., binding affinity via SPR) and document deviations. Propose mechanistic hypotheses (e.g., solvation effects) to reconcile differences, supported by free-energy calculations .

Ethical and Methodological Rigor

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Q. How can researchers ensure methodological rigor when comparing this compound to existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.